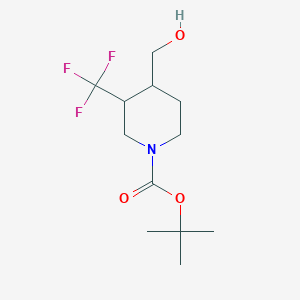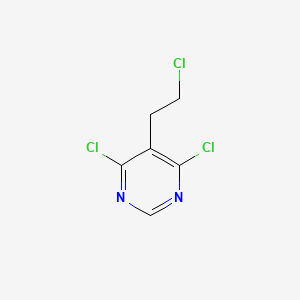
4,6-Dichloro-5-(2-chloroethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2-chloroethyl group at position 5. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with ethylene dichloride and a chlorination catalyst. The reaction is carried out by heating the mixture to reflux, followed by the addition of thionyl chloride. The product is then isolated by distillation and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then treated with hydrochloric acid and thionyl chloride to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrimidine derivatives, such as 4,6-diamino-5-(2-chloroethyl)pyrimidine.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but may include various oxidized or reduced pyrimidine derivatives.
Applications De Recherche Scientifique
4,6-Dichloro-5-(2-chloroethyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-formyl-2-(methylthio)pyrimidine
- 2,4,5,6-Tetrachloropyrimidine
Uniqueness
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is unique due to the presence of the 2-chloroethyl group at position 5, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar pyrimidine derivatives and makes it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C6H5Cl3N2 |
|---|---|
Poids moléculaire |
211.5 g/mol |
Nom IUPAC |
4,6-dichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-4-5(8)10-3-11-6(4)9/h3H,1-2H2 |
Clé InChI |
QYISJPSVQDEJLV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
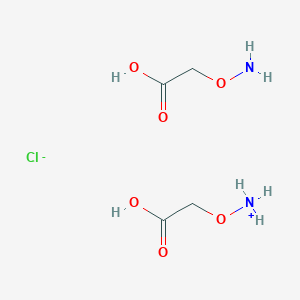
![4-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440407.png)
![ethyl 2-amino-6-propanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12440415.png)
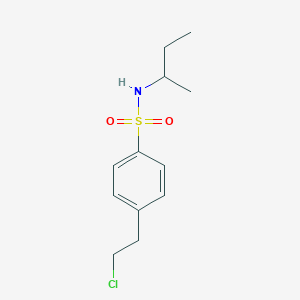
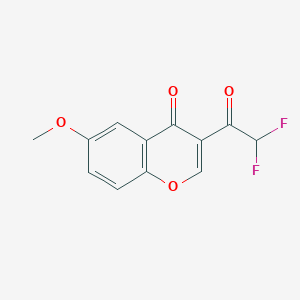


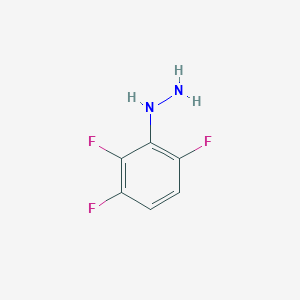
![[1-(3-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12440448.png)
